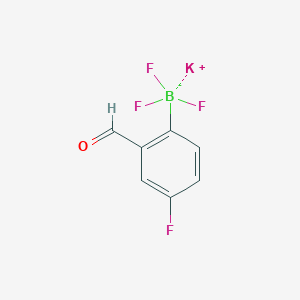

Potassium (4-fluoro-2-formylphenyl)trifluoroborate

Description

BenchChem offers high-quality Potassium (4-fluoro-2-formylphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-fluoro-2-formylphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-fluoro-2-formylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4O.K/c9-6-1-2-7(8(10,11)12)5(3-6)4-13;/h1-4H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDREMIQAHXLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)F)C=O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Potassium (4-fluoro-2-formylphenyl)trifluoroborate

High-Fidelity Reagents for Medicinal Chemistry & Scaffold Diversification

Executive Summary

Potassium (4-fluoro-2-formylphenyl)trifluoroborate (CAS: 2917651-60-4) represents a specialized class of organoboron reagents known as Molander salts. Unlike its boronic acid counterparts, which are prone to dehydration (boroxine formation) and protodeboronation, this trifluoroborate salt offers exceptional air and moisture stability.

Its molecular architecture features a dual-functional core :

-

The Trifluoroborate (

): A robust, masked cross-coupling handle that prevents premature cyclization. -

The Ortho-Formyl Group (

): A reactive electrophile positioned for heterocycle formation (e.g., benzoboroxoles, isoquinolines) or reductive amination. -

The 4-Fluoro Substituent: A metabolic blocking group that modulates pKa and lipophilicity, critical for ADME optimization in drug discovery.

This guide details the physicochemical properties, mechanistic advantages, and experimental protocols for utilizing this reagent in high-value synthesis.[1]

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Potassium trifluoro(4-fluoro-2-formylphenyl)borate |

| CAS Number | 2917651-60-4 |

| Molecular Formula | |

| Molecular Weight | 230.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Acetone, Acetonitrile, Methanol, Water; Insoluble in |

| Melting Point | >250 °C (Decomposition) |

| Stability | Air-stable; Moisture-stable; Resistant to oxidation under ambient conditions |

Mechanistic Architecture: The "Masked" Advantage

The defining feature of this compound is its ability to exist as an acyclic, stable salt, preventing the spontaneous cyclization that plagues its boronic acid equivalent.

The Benzoboroxole Equilibrium

In the presence of water or mild acid, 2-formylphenylboronic acids spontaneously cyclize to form benzoboroxoles (cyclic hemi-esters). This cyclization can hinder cross-coupling efficiency by reducing the concentration of the active acyclic boronate species.

The trifluoroborate moiety "locks" the boron atom in a tetrahedral

Activation Pathway

Under Suzuki-Miyaura conditions (basic aqueous media), the trifluoroborate hydrolyzes slowly to release the active boronic acid species, which then enters the catalytic cycle. This "slow-release" mechanism often suppresses homocoupling and protodeboronation side reactions.

Mechanistic Diagram (DOT)

Figure 1: The equilibrium landscape. The trifluoroborate salt (Blue) acts as a reservoir, preventing premature trapping as the benzoboroxole (Red) until hydrolysis occurs.

Synthetic Utility & Applications

Suzuki-Miyaura Cross-Coupling

This reagent is an excellent partner for coupling with aryl chlorides, bromides, and triflates. The presence of the electron-withdrawing fluorine at the 4-position (para to the aldehyde, meta to boron) slightly deactivates the ring but enhances the stability of the C-B bond against protodeboronation.

Key Advantage: The aldehyde group remains intact during coupling, providing a handle for immediate downstream diversification (e.g., forming biaryl aldehydes).

Synthesis of Fluorinated Benzoboroxoles

Benzoboroxoles are a privileged scaffold in medicinal chemistry (e.g., Tavaborole for onychomycosis, Crisaborole for atopic dermatitis).

-

Protocol: Acidic hydrolysis of the trifluoroborate salt directly yields the 5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole.

-

Utility: The 5-fluoro analog serves as a bioisostere for other benzoboroxoles, potentially improving metabolic stability or potency.

Reductive Amination (Orthogonal Reactivity)

Because the boron is "protected" as the trifluoroborate, the aldehyde can undergo reductive amination with amines without interference from the boron center.

-

Reaction:

. -

Result: A new building block containing a secondary/tertiary amine and an intact boron handle for subsequent coupling.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Standard conditions for coupling with an aryl bromide.

Reagents:

-

Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)[2]

-

Aryl Bromide (1.0 equiv)

- (0.03 equiv)

- (3.0 equiv)

-

Solvent: Toluene/

(3:1) or THF/

Procedure:

-

Charge a reaction vial with the trifluoroborate, aryl bromide, base, and Pd catalyst.

-

Evacuate and backfill with Argon (x3).

-

Add degassed solvent mixture.

-

Heat to 80–100 °C for 12–18 hours.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The product (biaryl aldehyde) will be in the organic layer.

-

Note: The basic conditions will temporarily open any benzoboroxole formed, driving the equilibrium toward the reactive boronate.

Protocol B: Conversion to Benzoboroxole (Deprotection)

To access the cyclic pharmacophore.

Reagents:

-

Silica Gel or Aqueous HCl (1M)

-

Acetonitrile

Procedure:

-

Dissolve the trifluoroborate salt in Acetonitrile/Water.

-

Add dilute HCl or simply stir with Silica Gel (which acts as a mild Lewis acid/proton source and fluoride scavenger).

-

Stir at RT for 2–4 hours.

-

Remove solvent. The residue is the cyclic 5-fluoro-benzoboroxole.

-

Purification: Recrystallization from Hexane/EtOAc (Benzoboroxoles generally crystallize well).

Safety & Handling

-

Hazard Identification:

-

Fluoride Release: Under strongly acidic conditions, this compound may release Hydrogen Fluoride (HF) or fluoride ions. Avoid mixing with strong concentrated acids unless using HF-resistant glassware and appropriate PPE.

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at room temperature or 2–8 °C. Keep container tightly closed. Hydrolysis is negligible in the solid state.

References

-

Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[5] Link

-

Adamczyk-Woźniak, A., et al. (2009). Benzoboroxoles: Synthesis and applications in medicinal chemistry.[6][7][8] Journal of Organometallic Chemistry. (Context on benzoboroxole equilibrium).

-

Sigma-Aldrich. (n.d.). Potassium (3-fluoro-4-formylphenyl)trifluoroborate Product Specification. (Used for physicochemical analogies). Link

-

BLD Pharm. (n.d.). Potassium trifluoro(4-fluoro-2-formylphenyl)borate MSDS and Properties.[2]Link

-

Darses, S., & Genet, J. P. (2008).[5] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[5][7] Link

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 2. Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate|BLD Pharm [bldpharm.com]

- 3. Potassium (4-fluoro-2-formylphenyl)trifluoroborate | 2917651-60-4 [sigmaaldrich.com]

- 4. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 6. researchwithrowan.com [researchwithrowan.com]

- 7. Development of Practical Methodologies for the Synthesis of Functionalized Benzoboroxoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stability and Storage of Potassium (4-fluoro-2-formylphenyl)trifluoroborate

Technical Guide for Research & Development

Executive Summary

Potassium (4-fluoro-2-formylphenyl)trifluoroborate (CAS: 2917651-60-4 ; Analogous Ref: 192863-39-1) is a specialized organoboron building block utilized primarily in Suzuki-Miyaura cross-coupling reactions and the synthesis of fluorinated heterocycles. While potassium organotrifluoroborates are generally celebrated for their air and moisture stability compared to boronic acids, this specific derivative presents a unique stability profile due to the ortho-formyl group and the para-fluorine substituent .

This guide outlines the critical stability mechanisms—specifically the "Acid-Base Paradox" of hydrolysis—and defines a rigorous storage protocol to prevent oxidative degradation of the aldehyde moiety and premature hydrolysis of the trifluoroborate anion.

Chemical Identity & Structural Analysis

To understand the stability requirements, we must first analyze the electronic environment of the molecule.

| Property | Specification |

| Chemical Name | Potassium (4-fluoro-2-formylphenyl)trifluoroborate |

| CAS Number | 2917651-60-4 |

| Molecular Formula | C₇H₅BF₄KO |

| Molecular Weight | ~230.01 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Acetone, Acetonitrile, DMSO, Methanol; Insoluble in Et₂O, Hexanes |

Electronic Effects on Stability

The stability of the C–B bond and the rate of hydrolysis are governed by the substituents on the phenyl ring:

-

Trifluoroborate Group (-BF₃K): Provides a tetrahedral, coordinatively saturated boron center, protecting it from nucleophilic attack (oxidation) and protodeboronation under neutral conditions.

-

4-Fluoro Substituent (EWG): The electronegative fluorine atom at the para position exerts an inductive electron-withdrawing effect (-I). This strengthens the C–B bond against oxidation but retards the rate of hydrolysis required to activate the molecule in coupling reactions.

-

2-Formyl Group (Ortho-CHO): This is the "Achilles' heel" of the molecule. While valuable for cyclization chemistry, the aldehyde is susceptible to:

-

Aerobic Oxidation: Converting to the carboxylic acid.

-

Intramolecular Cyclization: Upon hydrolysis of the BF₃ group, the boronic acid can attack the aldehyde oxygen to form a cyclic benzoxaborole (hemiacetal), altering reactivity.

-

Stability Profile & Degradation Mechanisms

The Hydrolysis Mechanism (The Acid-Base Paradox)

Unlike electron-rich trifluoroborates (e.g., p-methoxyphenyl) that hydrolyze rapidly in basic Suzuki conditions, this electron-deficient compound follows the Lloyd-Jones Acid-Base Paradox .

-

Mechanism: The electron-withdrawing nature of the 4-F and 2-CHO groups destabilizes the cationic transition state required for fluoride dissociation. Consequently, this compound hydrolyzes very slowly in basic media.

-

Implication: It is highly stable against moisture at neutral/basic pH but may require Lewis acid assistance (e.g., SiCl₄) or strictly controlled biphasic conditions to release the active boronic acid species during synthesis.

Degradation Pathways

The following diagram illustrates the potential degradation pathways if storage conditions are breached.

Figure 1: Degradation pathways showing aerobic oxidation of the aldehyde and hydrolytic cyclization to benzoxaborole.

Storage & Handling Protocols

To maintain purity >97% and prevent the formation of benzoxaborole artifacts, the following "Gold Standard" storage protocol is recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Slows aldehyde oxidation and spontaneous hydrolysis kinetics. |

| Atmosphere | Inert (Argon/N₂) | Essential. While the BF₃ is air-stable, the formyl group is not . Displace headspace air after every use. |

| Container | Amber Glass | Protects the aldehyde from photo-induced radical oxidation. |

| Desiccation | Required | Prevents moisture absorption which, over long periods, can drive hydrolysis even in solid state. |

Handling SOP

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water on the cold solid.

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term stock solutions. Use anhydrous DMSO or Acetonitrile for stock preparation.

-

Re-sealing: Parafilm is insufficient. Use a cap with a PTFE liner and backfill with nitrogen if possible.

Quality Control (QC) & Validation

Before committing this reagent to a high-value synthesis, validate its integrity using the following workflow.

QC Decision Tree

Figure 2: Quality Control workflow utilizing 19F and 1H NMR to differentiate active reagent from degraded byproducts.

Analytical Benchmarks

-

¹⁹F NMR: Look for the characteristic trifluoroborate signal around -138 to -143 ppm .

-

Warning Sign: A singlet at -110 to -120 ppm indicates free fluoride or decomposition.

-

-

¹H NMR: The aldehyde proton should appear as a sharp singlet near 10.0–10.5 ppm .

-

Warning Sign: Loss of this peak or appearance of a broad singlet at 12–13 ppm indicates oxidation to carboxylic acid.

-

-

¹¹B NMR: The trifluoroborate should appear as a quartet near 2-4 ppm .

-

Warning Sign: A broad singlet at ~28 ppm indicates hydrolysis to boronic acid/ester.

-

Application Context: The Activation Strategy

Because of the high stability described above, this reagent may appear "inert" in standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, THF/H₂O).

Recommendation: If low conversion is observed:

-

Increase Temperature: 80–100°C is often required to force hydrolysis of electron-poor trifluoroborates.

-

Acidic Additive: Pre-treatment with mild acid or Lewis acid (e.g., Silica gel, SiCl₄) can "crack" the BF₃K salt to the active boronic acid species in situ before adding the base and catalyst.

References

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Source: Journal of the American Chemical Society (2012). URL:[Link]

-

Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Source: Journal of Organic Chemistry (2011). URL:[Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR of Potassium (4-fluoro-2-formylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of potassium (4-fluoro-2-formylphenyl)trifluoroborate. As a valuable building block in organic synthesis, particularly in cross-coupling reactions, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document will delve into the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this compound, grounded in established principles and supported by data from analogous structures.

Structural and Spectroscopic Rationale

Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a stable, solid organoboron compound. Its structure, featuring a trifluoroborate moiety, a formyl group, and a fluorine atom on an aromatic ring, gives rise to a distinct and informative NMR signature. The analysis of its ¹H and ¹³C NMR spectra requires consideration of chemical shifts influenced by the electronic effects of the substituents, as well as spin-spin coupling between protons and between carbon and fluorine nuclei.

The trifluoroborate group ([BF₃]⁻K⁺) is a key functional group that offers enhanced stability compared to the corresponding boronic acid. In NMR spectroscopy, the boron atom (primarily ¹¹B with a spin of 3/2) can cause broadening of the signal for the directly attached carbon (C2) due to quadrupolar relaxation. The three fluorine atoms of the BF₃ group will typically appear as a broad singlet in the ¹⁹F NMR spectrum.

The electron-withdrawing nature of both the formyl (-CHO) and fluoro (-F) groups significantly influences the chemical shifts of the aromatic protons and carbons, generally shifting them to a lower field (higher ppm).

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of potassium (4-fluoro-2-formylphenyl)trifluoroborate.

Sample Preparation

-

Solvent Selection: Due to the ionic nature of potassium aryltrifluoroborate salts, polar aprotic deuterated solvents are recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for these salts.[1] Acetone-d₆ can also be a suitable alternative.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of potassium (4-fluoro-2-formylphenyl)trifluoroborate in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: The residual solvent peak of DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C can be used as the primary internal reference.[1]

Spectrometer Setup and Data Acquisition

-

¹H NMR Spectroscopy:

-

Frequency: A spectrometer operating at a frequency of 300 MHz or higher is recommended for good signal dispersion.

-

Pulse Angle: A 45° pulse angle is a good starting point.[1]

-

Acquisition Time: An acquisition time of 3-4 seconds is typically sufficient.[1]

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Frequency: A corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz spectrometer).

-

Decoupling: Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets for carbons not coupled to fluorine.

-

Pulse Angle: A 45° pulse angle is generally appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

-

Number of Scans: A significantly larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of potassium (4-fluoro-2-formylphenyl)trifluoroborate is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents.

dot graph "1H_NMR_Prediction" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Caption: Predicted ¹H NMR data for potassium (4-fluoro-2-formylphenyl)trifluoroborate in DMSO-d₆.

Rationale for Predictions:

-

Aldehyde Proton (CHO): The formyl proton is highly deshielded and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 10.0 and 10.2 ppm.[2]

-

Aromatic Protons (H-3, H-5, H-6):

-

H-3: This proton is ortho to the electron-withdrawing formyl group and meta to the fluorine, leading to a significant downfield shift. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta coupling, ⁴J) and the fluorine atom (⁴J).[3]

-

H-5: This proton is ortho to the fluorine atom and meta to the formyl group. It will be split by the adjacent H-6 (ortho coupling, ³J), the fluorine atom (ortho coupling, ³J), and the more distant H-3 (meta coupling, ⁴J), resulting in a doublet of doublet of doublets.

-

H-6: This proton is ortho to the trifluoroborate group and para to the fluorine. It will be coupled to H-5 (ortho coupling, ³J) and the fluorine atom (para coupling, ⁵J), appearing as a doublet of doublets.

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit signals for all seven carbon atoms in the molecule. The chemical shifts are influenced by the substituents, and the signals for carbons in the vicinity of the fluorine atom will show C-F coupling.

dot graph "13C_NMR_Prediction" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Caption: Predicted ¹³C NMR data for potassium (4-fluoro-2-formylphenyl)trifluoroborate in DMSO-d₆.

Rationale for Predictions:

-

Carbonyl Carbon (C-1): The aldehyde carbon is expected at a very downfield chemical shift, typical for carbonyl groups.[4] It may exhibit a small four-bond coupling to the fluorine atom.

-

Boron-Bound Carbon (C-2): The carbon directly attached to the boron atom (ipso-carbon) often shows a broad signal due to the quadrupolar moment of the ¹¹B nucleus.[5] Its chemical shift will be influenced by the trifluoroborate group.

-

Fluorine-Bound Carbon (C-4): This carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature for fluorinated aromatic compounds.[6]

-

Other Aromatic Carbons (C-3, C-5, C-6): These carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei (¹JCF > ²JCF > ³JCF).[6] The chemical shifts are influenced by the combined electronic effects of the substituents.

Diagrammatic Representation of Key NMR Interactions

dot digraph "NMR_Interactions" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Key through-bond ¹H-¹H and ¹H-¹⁹F/¹³C-¹⁹F spin-spin couplings.

Conclusion

The ¹H and ¹³C NMR spectra of potassium (4-fluoro-2-formylphenyl)trifluoroborate provide a wealth of structural information. By understanding the influence of the formyl, fluoro, and trifluoroborate substituents on chemical shifts and recognizing the characteristic coupling patterns, researchers can confidently identify and characterize this important synthetic intermediate. The predicted data and experimental guidelines presented in this document serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

-

Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(21), 4741–4744. [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. [Link]

-

Emsley, J. W., Lindon, J. C., & Shaw, D. (1975). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (14), 1547. [Link]

-

de Oliveira, B. L., dos Santos, E. N., & de Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878. [Link]

-

PubChem. (n.d.). 2-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

-

ResearchGate. (n.d.). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene†. Molecular Physics, 11(4), 329-336. [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

-

Supporting Information for A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). [Link]

-

Foray, J., & Simpson, A. J. (2017). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical science, 8(2), 1193–1204. [Link]

-

Ting, R., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable ¹⁸F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]

-

JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. [Link]

-

Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

-

ResearchGate. (2009, June). ¹H, ¹³C, ¹⁹Fand ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]

-

Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. [Link]

-

Molander, G. A., & Brown, A. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8410–8415. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

-

Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A ¹H-NMR Spectrum from the Structure. [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. researchgate.net [researchgate.net]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Infrared spectroscopy of Potassium (4-fluoro-2-formylphenyl)trifluoroborate

An In-Depth Technical Guide to the Infrared Spectroscopy of Potassium (4-fluoro-2-formylphenyl)trifluoroborate

Abstract

Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a versatile and increasingly important building block in modern synthetic chemistry, particularly in the realm of drug discovery and development.[1][2] Its stability, ease of handling, and reactivity in cross-coupling reactions make it a valuable reagent. Ensuring the identity, purity, and structural integrity of this compound is paramount for reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical technique for the characterization of Potassium (4-fluoro-2-formylphenyl)trifluoroborate. Authored from the perspective of a Senior Application Scientist, this document delves into the fundamental principles, offers detailed experimental protocols, and provides an expert interpretation of the resulting spectral data.

Introduction: The Role of Vibrational Spectroscopy in Reagent Verification

In the pipeline of drug development, the quality of starting materials is non-negotiable. Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids due to their enhanced stability to air and moisture.[3] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the functional group identity of a given sample.[4] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral "fingerprint" for a compound. This guide will focus on elucidating the spectral features of Potassium (4-fluoro-2-formylphenyl)trifluoroborate, enabling researchers to confidently verify their materials.

The Analyte: Structural Features and Expected Vibrational Modes

A successful spectral interpretation begins with a thorough understanding of the molecule's structure. Potassium (4-fluoro-2-formylphenyl)trifluoroborate possesses several key functional groups, each with characteristic vibrational frequencies:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Formyl Group (-CHO): An aldehyde functionality conjugated with the aromatic system.

-

Fluoro-substituent (-F): An electron-withdrawing group attached to the ring.

-

Trifluoroborate Anion (-BF₃⁻): The key functional group that imparts stability and reactivity, complexed with a potassium cation (K⁺).

Each of these components will give rise to distinct absorption bands in the mid-infrared region (4000–400 cm⁻¹).

Experimental Protocol: From Sample to Spectrum

Obtaining a high-quality FTIR spectrum is contingent on meticulous sample preparation and proper instrument operation. As a solid salt, Potassium (4-fluoro-2-formylphenyl)trifluoroborate can be analyzed using several techniques.

Recommended Sampling Technique: Attenuated Total Reflectance (ATR)

For routine analysis, speed, and minimal sample preparation, ATR is the preferred method.[5][6] It involves pressing the solid sample directly onto a high-refractive-index crystal (commonly diamond). The IR beam undergoes internal reflection within the crystal, generating an evanescent wave that penetrates a few microns into the sample, allowing for the absorption spectrum to be recorded.[5]

Step-by-Step ATR-FTIR Protocol:

-

Crystal Cleaning: Before analysis, ensure the ATR crystal surface is immaculately clean. Wipe it gently with a lint-free tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-5 mg) of the crystalline Potassium (4-fluoro-2-formylphenyl)trifluoroborate powder onto the center of the ATR crystal.[7]

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[7]

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Post-Analysis Cleaning: After analysis, clean the crystal surface thoroughly to prevent cross-contamination of future samples.[8]

Alternative Technique: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a classic transmission method that can yield high-quality spectra, though it is more labor-intensive.[6]

Step-by-Step KBr Pellet Protocol:

-

Sample Preparation: Grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle.[9] The goal is to create a fine, homogeneous mixture where the particle size is smaller than the wavelength of the IR light to reduce scattering.[10]

-

Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent disc.[9]

-

Analysis: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum. A background is typically run on the empty sample compartment.

Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. jascoinc.com [jascoinc.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

Mass Spectrometry Profiling of Potassium (4-fluoro-2-formylphenyl)trifluoroborate

A Technical Guide for Structural Validation and Reaction Monitoring

Executive Summary

This guide details the mass spectrometric characterization of Potassium (4-fluoro-2-formylphenyl)trifluoroborate (

Physicochemical Context & MS Readiness

The analyte consists of a potassium cation (

| Feature | Specification |

| Formula (Salt) | |

| Formula (Anion) | |

| Monoisotopic Mass ( | 192.0370 Da (Anion) |

| Exact Mass ( | 191.0406 Da (Anion) |

| Isotopic Pattern | Distinctive Boron signature: |

| Solubility | Soluble in Acetone, Acetonitrile, Methanol (slow hydrolysis), Water (rapid hydrolysis). |

Experimental Methodology

2.1 Sample Preparation (Hydrolysis Prevention)

To observe the intact

-

Solvent: Use LC-MS grade Acetonitrile (MeCN) or Tetrahydrofuran (THF) . Avoid Methanol/Water mixtures for stock solutions.

-

Concentration: Prepare a 1 mg/mL stock in MeCN. Dilute to 10 µg/mL in MeCN immediately prior to injection.

-

Additives: Do not add formic acid or acetic acid; acidity accelerates defluoridation. For negative mode stability, trace Ammonium Acetate (5 mM) can be used, but pure solvent is preferred for structural confirmation.

2.2 Instrument Parameters (ESI Negative Mode)

-

Ionization Source: Electrospray Ionization (ESI)[1][2][3][4][5]

-

Polarity: Negative (

) -

Capillary Voltage: 2.5 – 3.0 kV (Lower voltage reduces discharge)

-

Cone Voltage: 15 – 20 V (Keep low to prevent in-source fragmentation of the

bonds) -

Source Temperature: 100°C

-

Desolvation Temperature: 250°C

Spectral Analysis & Fragmentation Pathways

3.1 Precursor Ion Identification

The spectrum will be dominated by the intact anion. Note the "step-down" isotopic pattern characteristic of Boron.

-

m/z 192.04 (

): Base peak (100% relative abundance). -

m/z 191.04 (

): Isotope peak (~25% relative abundance).

3.2 Collision-Induced Dissociation (CID)

Upon applying collision energy (10–30 eV), the trifluoroborate anion undergoes characteristic neutral losses.

-

Primary Pathway (Fluoride Loss): Loss of

or -

Secondary Pathway (Formyl Loss): The aldehyde group at the ortho position is labile. Loss of

(28 Da) may occur. -

Hydrolysis Artifacts: If water is present, peaks corresponding to the boronic acid

(m/z ~169) or its dehydration dimer (boroxine) may appear.

Table 1: Key Diagnostic Ions

| m/z (Theoretical) | Ion Identity | Description |

| 192.04 | Intact Trifluoroborate Anion (Parent) | |

| 172.03 | Loss of Hydrogen Fluoride | |

| 164.04 | Loss of Carbon Monoxide (Formyl group) | |

| 153.03 | Difluoroboranyl species (In-source fragment) | |

| 143.03 | Boronic Acid Artifact (Hydrolysis product) |

Structural Logic & Signaling Pathways

The following diagram illustrates the competing pathways of ionization versus hydrolysis/fragmentation. It highlights the critical decision points in sample handling.

Caption: ESI-MS pathway showing the transition from solid salt to gas-phase anion, highlighting the risk of hydrolysis artifacts.

Application: Reaction Monitoring

When using this reagent in Suzuki couplings, MS is a powerful tool to monitor the "Slow-Release" mechanism.

-

The Equilibrium: Trifluoroborates hydrolyze slowly to active boronic acids.

-

Monitoring Protocol:

-

Aliquot reaction mixture.

-

Quench in Water/Methanol (1:1) (This intentionally hydrolyzes remaining trifluoroborate to boronic acid for total boron quantification) OR quench in dry MeCN (to quantify remaining intact trifluoroborate).

-

Observation: Disappearance of m/z 192 (Trifluoroborate) and appearance of product mass.

-

Troubleshooting Common Issues

-

Issue: Signal at m/z 192 is weak, but m/z 153 or 169 is high.

-

Cause: In-source fragmentation (Cone voltage too high) or solvent is wet.

-

Fix: Lower Cone Voltage to 15V; use fresh anhydrous MeCN.

-

-

Issue: Complex cluster peaks > m/z 300.

-

Cause: Dimerization of boronic acids (Boroxines).

-

Fix: Dilute sample further; these are concentration-dependent artifacts.

-

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Perrin, D. M. (2016). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

-

Sigma-Aldrich. Potassium 4-fluorophenyltrifluoroborate Product Specification. Link

Sources

- 1. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. web.uvic.ca [web.uvic.ca]

Methodological & Application

Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling with Potassium (4-fluoro-2-formylphenyl)trifluoroborate

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the diverse array of organoboron reagents utilized in this transformation, potassium organotrifluoroborates have emerged as exceptionally valuable coupling partners.[3][4] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and may exhibit limited benchtop stability, potassium organotrifluoroborates are typically crystalline, monomeric solids with indefinite stability to air and moisture.[5][6][7] This inherent stability simplifies stoichiometric calculations and enhances the reproducibility of synthetic protocols.

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing Potassium (4-fluoro-2-formylphenyl)trifluoroborate. This particular reagent is of significant interest to researchers in drug discovery and materials science due to the prevalence of the 4-fluoro-2-formylphenyl motif in biologically active molecules and functional materials.[8][9][10] The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[11] The aldehyde functionality, in turn, serves as a versatile synthetic handle for further molecular elaboration.[9][10]

The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by a crucial transmetalation step, where the organic moiety from the organoboron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]

A key distinction when using potassium organotrifluoroborates is the necessity of an in-situ hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[12][13] This hydrolysis is typically facilitated by the basic reaction conditions.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling with in-situ activation of a potassium organotrifluoroborate.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of Potassium (4-fluoro-2-formylphenyl)trifluoroborate with a model aryl bromide, 4-bromoanisole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Potassium (4-fluoro-2-formylphenyl)trifluoroborate | ≥95% | Various | Store in a desiccator. |

| 4-Bromoanisole | ≥98% | Various | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Various | |

| Buchwald Ligand (e.g., RuPhos) | ≥98% | Various | Other phosphine ligands can be used. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | |

| Toluene | Anhydrous | Various | |

| Deionized Water | Degas before use. | ||

| Reaction Vial (e.g., 10 mL) | With a magnetic stir bar. | ||

| Inert Gas Supply (Nitrogen or Argon) | High Purity |

Step-by-Step Procedure

-

Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.05 mmol, 1.05 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Addition of Reagents: Under a positive pressure of the inert gas, add 4-bromoanisole (1.0 mmol, 1.0 eq), anhydrous toluene (5 mL), and degassed deionized water (0.5 mL).

-

Addition of Base: Finally, add anhydrous potassium carbonate (3.0 mmol, 3.0 eq).

-

Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (typically 4-12 hours).

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following workflow provides a logical approach to optimizing the reaction conditions.

Figure 2: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Conclusion: A Versatile Tool for Synthesis

Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a highly stable and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. Its use allows for the efficient synthesis of biaryl compounds containing the valuable 4-fluoro-2-formylphenyl moiety, which is a key building block in the development of new pharmaceuticals and functional materials. The protocol and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this powerful synthetic tool in their own work.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. 2006 , 71 (15), 5743–5747. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. 2006 , 71 (25), 9681–9686. [Link]

-

Molander, G. A. Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Current Opinion in Drug Discovery & Development. 2009 , 12 (6), 811–823. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. 2009 , 48 (49), 9240–9261. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition. 2009 , 48 (49), 9240-61. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. The Journal of Organic Chemistry. 2012 , 77 (9), 4149–4156. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. 2006 , 8 (10), 2031–2034. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012 , 134 (18), 7856–7868. [Link]

-

Carrow, B. P.; Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 2011 , 133 (8), 2116–2119. [Link]

-

Darses, S.; Michaut, M.; Genêt, J.-P. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. 2007 , 9 (26), 5509–5512. [Link]

-

Chow, W. K.; So, C. M.; Lau, C. P.; Kwong, F. Y. A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry. 2010 , 75 (15), 5109–5112. [Link]

-

Molander, G. A.; Petrillo, D. E. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Organic Letters. 2008 , 10 (9), 1795–1798. [Link]

-

Molander, G. A.; Jean-Gérard, L. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry. 2011 , 76 (19), 8149–8154. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A.; Ham, J. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. 2008 , 73 (5), 1763–1769. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024 . [Link]

-

Shibano, Y.; et al. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. 2021 . [Link]

-

Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. 2008 , 10 (9), 1795–1798. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. 2026 . [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 2002 , 67 (24), 8424–8429. [Link]

-

Stefani, H. A.; et al. Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry. 2005 , 70 (26), 11043–11046. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. 2026 . [Link]

-

Fernandes, C.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020 , 25 (18), 4287. [Link]

-

Cravotto, G.; Orio, L. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. 2017 , 7 (4), 107. [Link]

-

Wang, L.; et al. A Highly Efficient and Recyclable Ligand-Free Protocol for the Suzuki Coupling Reaction of Potassium Aryltrifluoroborates in Water. Green Chemistry. 2014 , 16 (4), 1836-1842. [Link]

-

Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015 , 58 (21), 8315–8359. [Link]

-

Al-Zoubi, R. M. Synthesis and Application of Boronic Acid Derivatives. VTechWorks. 2010 . [Link]

-

Shah, P.; Westwell, A. D. Tactical Applications of Fluorine in Drug Design and Development. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007 , 22 (5), 527–540. [Link]

-

Ogienko, A. G.; et al. FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry. 2024 , 273, 110258. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

Applications of Potassium (4-fluoro-2-formylphenyl)trifluoroborate in medicinal chemistry

Technical Guide: Leveraging Potassium (4-fluoro-2-formylphenyl)trifluoroborate in Modular Drug Discovery

Part 1: Strategic Overview

The "Masked" Bifunctional Scaffold Potassium (4-fluoro-2-formylphenyl)trifluoroborate (CAS: Implied/Analogous Class) represents a high-value "Trojan Horse" reagent in medicinal chemistry. Unlike unstable 2-formylboronic acids, which suffer from spontaneous dehydration, trimerization (boroxine formation), and oxidation, this trifluoroborate salt offers indefinite shelf stability and precise stoichiometry.

Its structural architecture—a trifluoroborate (

-

Suzuki-Miyaura Cross-Coupling: Access to fluorinated biaryl aldehydes.

-

Benzoxaborole Synthesis: A direct precursor to privileged pharmacophores (e.g., Tavaborole analogs) via controlled hydrolysis.

-

Cascade Heterocyclization: Use of the ortho-formyl handle for Groebke-Blackburn-Bienaymé or similar multicomponent reactions.

Medicinal Significance of the 4-Fluoro Motif The C4-fluorine substituent is not merely decorative. It exerts a specific electronic influence:

-

pKa Modulation: It lowers the

of the resulting boronic acid/benzoxaborole (typically by 0.5–1.0 units), enhancing water solubility and anion-binding affinity at physiological pH (7.4). -

Metabolic Blocking: It blocks the C4 position from CYP450-mediated oxidation, a common metabolic soft spot in biaryls.

Part 2: Chemistry & Mechanisms

The Slow-Release Activation Mechanism

The utility of this reagent hinges on the in situ hydrolysis of the inert trifluoroborate to the reactive boronic acid. This "slow-release" prevents homocoupling and side reactions.

Mechanism Diagram: Activation & Equilibrium

Caption: The trifluoroborate acts as a reservoir. Under basic aqueous conditions, it hydrolyzes to the boronic acid, which exists in equilibrium with the bioactive benzoxaborole scaffold.

Part 3: Detailed Application Protocols

Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4'-fluoro-[1,1'-biphenyl]-2-carbaldehyde derivatives without protecting the aldehyde.

Rationale: Standard boronic acids with ortho-formyl groups are prone to protodeboronation. The trifluoroborate salt mitigates this by maintaining a low steady-state concentration of the free boronic acid.

Reagents:

-

Reagent 1: Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)

-

Reagent 2: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(3.0 equiv) or -

Solvent: Toluene/

(3:1) or THF/

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol), trifluoroborate (0.5 mmol, 123 mg), and base (1.5 mmol).

-

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. This is critical to prevent Pd oxidation.

-

Catalyst Addition: Add the Pd catalyst (0.015 mmol) quickly under positive inert gas pressure.

-

Solvent Addition: Add degassed Toluene (3 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 85°C for 12–18 hours.

-

Note: The biphasic system aids in the slow hydrolysis of the

.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic layer over

. -

Purification: Concentrate and purify via silica gel chromatography.

-

Caution: The product contains an aldehyde; avoid amine-functionalized silica which may form imines.

-

Protocol B: One-Pot Synthesis of Fluorinated Benzoxaboroles

Objective: To convert the trifluoroborate directly into a pharmacologically active benzoxaborole scaffold (e.g., for antimicrobial screening).

Rationale: Benzoxaboroles are cyclic hemiesters formed by the intramolecular trapping of the boron by the ortho-oxygen. The 4-fluoro group enhances the Lewis acidity, stabilizing the cyclic form.

Reagents:

-

Precursor: Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)

-

Reducing Agent:

(1.5 equiv) -

Acid: 1M HCl (for quenching/cyclization)

-

Solvent: Methanol/THF (1:1)

Step-by-Step Methodology:

-

Reduction: Dissolve the trifluoroborate (1.0 mmol) in MeOH/THF (5 mL) at 0°C.

-

Addition: Slowly add

(1.5 mmol). The aldehyde is reduced to the benzyl alcohol (-

Note: The

group remains intact during borohydride reduction.

-

-

Hydrolysis & Cyclization: Add 1M HCl dropwise until pH reaches ~1–2. Stir at RT for 2 hours.

-

Extraction: Extract with DCM or EtOAc. The benzoxaborole is typically soluble in organic solvents despite being polar.

-

Isolation: Recrystallize from Hexane/EtOAc. Do not use column chromatography with acidic silica if the compound is acid-sensitive, though benzoxaboroles are generally robust.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reactivity Profile

| Parameter | Boronic Acid ( | Trifluoroborate ( | Impact on Protocol |

| Stability | Low (Dehydrates to boroxine) | High (Air/Moisture Stable) | No inert storage box needed for BF3K. |

| Stoichiometry | Variable (due to dehydration) | Precise (MW is constant) | Exact molar equivalents in coupling. |

| Solubility | Organic Solvents | Polar/Aqueous | Requires biphasic solvent (Tol/H2O) or polar (MeOH). |

| Atom Economy | Good | Moderate | Loss of 3 KF units during reaction. |

Troubleshooting Guide:

-

Issue: Low conversion in Suzuki Coupling.

-

Root Cause: Incomplete hydrolysis of

. -

Fix: Increase water ratio in solvent or switch to a stronger base (

) to facilitate fluoride abstraction.

-

-

Issue: Product is unstable.

-

Root Cause: The aldehyde product may oxidize to carboxylic acid.

-

Fix: Perform workup under inert atmosphere or immediately use the aldehyde in the next step (e.g., reductive amination).

-

Part 5: Divergent Synthesis Workflow

Workflow Diagram: From One Reagent to Multiple Scaffolds

Caption: Divergent synthetic utility allows access to three distinct chemical spaces from a single fluorinated precursor.

References

-

Molander, G. A., & Ellis, N. (2007).[3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid (Analogous Chemistry). Molecules.

-

Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole). Journal of Medicinal Chemistry.

-

Darses, S., & Genêt, J. P. (2008).[3] Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews.

Sources

Advanced Protocol: Potassium (4-fluoro-2-formylphenyl)trifluoroborate in Materials Science

Abstract & Strategic Utility

Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a bifunctional synthetic linchpin designed to overcome the instability inherent to its parent boronic acid. While 2-formylphenylboronic acids are prone to dehydration (forming boroxines) and cyclic hemiaminalization, the trifluoroborate salt (

Key Material Applications:

-

Fluorinated Optoelectronics: The fluorine atom at the C4 position lowers the HOMO/LUMO energy levels, enhancing oxidative stability in conjugated polymers and OLED electron-transport layers.

-

Orthogonal Functionalization: The molecule possesses two distinct reactive handles:

-

Site A (Aldehyde): Ready for Schiff-base condensation (imines/hydrazones) or Wittig olefination.

-

Site B (Trifluoroborate): A "masked" boronic acid activated only under specific hydrolytic conditions for Suzuki-Miyaura coupling.

-

-

Boron-Nitrogen (B-N) Lewis Pairs: In condensation products, the proximity of the boron to the nitrogen (from the aldehyde reaction) allows for intramolecular B-N coordination, rigidifying the structure—a critical feature for enhancing quantum yield in fluorescent sensors.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | Potassium (4-fluoro-2-formylphenyl)trifluoroborate |

| Functional Groups | Trifluoroborate ( |

| State | White, free-flowing crystalline solid |

| Solubility | Soluble in Acetone, Acetonitrile, MeOH, Water. Insoluble in |

| Stability | Air/Moisture stable indefinitely at |

| Activation | Requires hydrolysis (slow release) to participate in Pd-catalyzed coupling. |

Handling Precaution: Unlike boronic acids, this salt does not require inert atmosphere storage. However, avoid acidic media during storage to prevent premature hydrolysis of the

Synthetic Workflow Visualization

The following diagram illustrates the "Dual-Path" utility of this reagent, allowing researchers to choose between building the backbone first (Suzuki) or the heterocycle first (Condensation).

Caption: Orthogonal synthetic pathways. Path A prioritizes carbon-framework extension. Path B prioritizes heterocycle formation.[1]

Protocol A: Synthesis of Fluorinated Biaryl Scaffolds (Suzuki-Miyaura)

This protocol describes the coupling of the trifluoroborate with an aryl bromide to create a fluorinated biaryl aldehyde. This is a common precursor for conjugated polymers.

Mechanism: The trifluoroborate acts as a "slow-release" reservoir for the boronic acid. The basic conditions promote hydrolysis (

Reagents

-

Substrate: Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)

-

Electrophile: Aryl Bromide (e.g., 4-bromo-N,N-diphenylaniline for OLEDs) (1.0 equiv)

-

Catalyst:

(3 mol%)[1] -

Base:

(3.0 equiv) or -

Solvent:

(10:1 ratio) - Water is mandatory for hydrolysis.[1]

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the trifluoroborate salt, aryl bromide, and base.

-

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add the degassed THF/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under positive inert gas pressure.

-

Reaction: Heat the block to 80°C for 12–18 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aryl bromide. The trifluoroborate spot will not migrate on standard silica TLC (remains at baseline).

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is the biaryl aldehyde.

Critical Note: Do not use anhydrous conditions. The water is a reagent required to convert the

Protocol B: Synthesis of Fluorinated Quinolines (Cascade Cyclization)

This protocol utilizes the ortho-formyl group to synthesize fluorinated quinolines, which are essential electron-transport materials. This method often proceeds via a "Friedländer-type" condensation modified for boron reagents.

Reagents

-

Substrate: Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)

-

Partner: Enolizable ketone (e.g., acetophenone or cyclohexanone) or an

-halo ketone. -

Amine Source: Ammonium Acetate (

) or primary amine. -

Solvent: Acetic Acid (AcOH) or Ethanol.[1]

Step-by-Step Procedure

-

Mixing: Dissolve the trifluoroborate and the ketone (1.2 equiv) in Ethanol.

-

Amine Addition: Add

(5.0 equiv). -

Cyclization: Heat to reflux (

) for 6–12 hours.-

Mechanism:[1][2][4][5][6] The ammonia condenses with the aldehyde to form an imine. Under acidic/thermal conditions, the trifluoroborate can undergo protodeboronation or radical-type coupling (depending on specific oxidative conditions) to close the ring.

-

Alternative (Suzuki-First): If using a 2-aminoaryl ketone as the coupling partner in Protocol A, the cyclization happens spontaneously after the Suzuki coupling to form the quinoline core.

-

Protocol C: Surface Immobilization (Sensor Development)

The aldehyde group allows this molecule to serve as a "fluorine-tagged" anchor on amine-functionalized surfaces (e.g., silica nanoparticles or chitosan films).

Application: Fluorine NMR (

-

Surface Prep: Activate amine-functionalized silica beads in dry Methanol.

-

Anchoring: Add Potassium (4-fluoro-2-formylphenyl)trifluoroborate (excess).

-

Condensation: Stir at Room Temperature for 4 hours.

-

Stabilization (Optional): Add

to reduce the imine to a secondary amine for a permanent linkage.-

Note: Leaving it as an imine allows for reversible sensing or dynamic covalent chemistry (COF formation).

-

-

Wash: Wash beads with MeOH and Water to remove unreacted trifluoroborate.

Quality Control & Troubleshooting

Analytical Data Validation

-

NMR: This is the most diagnostic tool.

-

Starting Material: Look for a sharp singlet (or multiplet depending on H-coupling) around -110 to -120 ppm (aromatic F) and a broad signal for the

group around -140 ppm (often split 1:1:1:1 by -

Product: The

signal disappears upon Suzuki coupling.

-

-

NMR:

-

Starting Material: Distinctive quartet at

ppm (relative to -

Hydrolysis: If the sample degrades, you will see a broad peak at

ppm indicating boronic acid formation.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (Suzuki) | Lack of Water | Ensure solvent system is at least 5–10% water to activate the |

| No Reaction (Suzuki) | Catalyst Poisoning | The aldehyde can coordinate Pd. Increase catalyst loading to 5 mol% or use a stronger ligand like XPhos. |

| Low Solubility | Wrong Solvent | Trifluoroborates are salts.[1] Use MeOH, Acetone, or DMF. Do not use pure Toluene or Hexanes. |

| Protodeboronation | Acidic Impurities | Ensure the reaction mix is basic ( |

References

-

Molander, G. A., & Ellis, N. (2007).[7] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Darses, S., & Genêt, J. P. (2008).[7] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Li, H., et al. (2013). Ortho-Formylphenylboronic Acids: Versatile Building Blocks for Heterocycle Synthesis. Organic Letters. Link

-

Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates for Rapid Amide-Forming Ligations at Physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

Application Notes & Protocols: The Utility of Aryltrifluoroborates in Solid-Phase Synthesis

Introduction: A Paradigm Shift in Solid-Phase Synthesis Reagents

Solid-phase synthesis (SPS) has revolutionized the fields of medicinal chemistry and materials science, enabling the rapid and efficient construction of large compound libraries.[1][2] The core principle of SPS—anchoring a substrate to an insoluble support—simplifies purification by allowing excess reagents and byproducts to be removed by simple filtration and washing.[3][4] While foundational, the success of any solid-phase strategy is critically dependent on the stability and reactivity of the immobilized reagents.

For decades, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have been a cornerstone for constructing carbon-carbon bonds.[5] However, the traditional boron reagent, the boronic acid, presents significant challenges in the context of SPS. Their propensity for dehydration to form boroxines and their variable stability can lead to inconsistent reactivity and loading on the solid support.

Potassium aryltrifluoroborates (ArBF₃K) have emerged as a superior class of reagents for these applications.[6] These air-stable, crystalline solids exhibit remarkable stability to a wide range of reaction conditions, yet can be readily activated for cross-coupling.[6][7][8] Their tetracoordinate nature protects the boron center from degradation, ensuring high fidelity and reproducibility in multi-step, automated synthesis workflows.[8] This guide provides an in-depth exploration of the applications of aryltrifluoroborates in solid-phase synthesis, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Core Application: Solid-Supported Aryltrifluoroborates for Suzuki-Miyaura Cross-Coupling

The most powerful application of aryltrifluoroborates in SPS is their use as robust, resin-bound nucleophiles in Suzuki-Miyaura cross-coupling reactions.[9][10] This strategy involves immobilizing the aryltrifluoroborate onto a solid support, which then serves as a stable, versatile building block for constructing biaryl motifs and other complex architectures.

Causality of Reagent Choice: Why Solid-Supported Aryltrifluoroborates?

The decision to immobilize the aryltrifluoroborate rather than the aryl halide is a strategic one, rooted in the principles of combinatorial chemistry. By anchoring the boron component, a single, versatile resin can be prepared and subsequently reacted with a diverse array of aryl halide coupling partners in solution. This approach maximizes synthetic efficiency when building libraries around a common core.

| Feature | Arylboronic Acids | Potassium Aryltrifluoroborates |

| Stability | Prone to dehydration (boroxine formation); variable shelf-life. | Highly stable, crystalline solids with a long shelf-life.[6] |

| Handling | Can be difficult to handle and weigh accurately. | Easy to handle, non-hygroscopic powders. |

| Solid-Phase Loading | Loading can be inefficient and require harsh conditions. | Efficient immobilization via ion exchange under mild conditions.[9] |

| Reactivity | Directly active in catalysis. | Requires activation (e.g., by a base) to release the active species.[8] |

| Reproducibility in SPS | Lower, due to stability issues. | High, due to exceptional stability on the resin support.[9][10] |

| Table 1. Comparison of Boron Reagents for Solid-Phase Synthesis. |

Workflow for Solid-Phase Suzuki-Miyaura Coupling

The overall process can be visualized as a three-stage workflow: immobilization of the trifluoroborate, the palladium-catalyzed cross-coupling reaction, and finally, the release of the desired product into the solution phase, leaving unreacted material and byproducts behind.

Diagram 1. General workflow for solid-phase Suzuki-Miyaura coupling.

Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, with built-in checkpoints and explanations for key steps.

Protocol 1: Preparation of Resin-Bound Aryltrifluoroborate

This protocol details the immobilization of a potassium aryltrifluoroborate salt onto a strong base anion-exchange resin. The causality lies in the electrostatic interaction: the resin's quaternary ammonium groups capture the aryltrifluoroborate anion, displacing the original counter-ion (e.g., hydroxide).

Materials:

-

Amberlyst® A26 (OH⁻ form) resin or equivalent strong base anion-exchange resin.

-

Potassium aryltrifluoroborate of choice.

-

Methanol (MeOH) and Water (H₂O), HPLC grade.

-

Solid-phase reaction vessel.

Procedure:

-

Resin Swelling (Activation):

-

Place the Amberlyst® A26 resin (1.0 g, ~3.5 mmol/g loading capacity) into a solid-phase reaction vessel.

-

Wash the resin sequentially with H₂O (3 x 10 mL), MeOH (3 x 10 mL), and finally a 1:1 MeOH/H₂O mixture (3 x 10 mL). This ensures the resin is clean and properly solvated for optimal ion exchange.

-

Swell the resin in 10 mL of 1:1 MeOH/H₂O for 30 minutes.

-

-

Immobilization (Ion Exchange):

-

Prepare a solution of the potassium aryltrifluoroborate (1.5 equivalents relative to the resin's theoretical loading) in a minimal amount of 1:1 MeOH/H₂O.

-

Drain the swelling solvent from the resin and add the aryltrifluoroborate solution.

-

Agitate the mixture at room temperature for 12-16 hours. The extended time ensures complete ion exchange.

-

-

Washing and Drying:

-

Drain the reaction solution.

-

Wash the resin thoroughly to remove any unbound aryltrifluoroborate and potassium salts. A typical washing sequence is: 1:1 MeOH/H₂O (3 x 10 mL), H₂O (3 x 10 mL), MeOH (3 x 10 mL), and finally Dichloromethane (DCM) (3 x 10 mL) to prepare it for anhydrous reactions.

-

Dry the resin under high vacuum for 24 hours.

-

-

Validation (Optional but Recommended):

-

The loading efficiency can be determined by cleaving the aryltrifluoroborate from a small sample of the resin with a saturated solution of KHF₂ and quantifying the released boronic acid via NMR or HPLC.

-

Protocol 2: Solid-Phase Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the newly prepared resin-bound aryltrifluoroborate with an aryl bromide. The base is crucial for activating the trifluoroborate for transmetalation to the palladium center.

Materials:

-

Resin-bound aryltrifluoroborate (from Protocol 1).

-

Aryl bromide of choice.

-

Palladium(II) acetate (Pd(OAc)₂).

-

Ligand: SPhos or RuPhos.

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).

-

Solvent: Toluene/H₂O (e.g., 10:1 ratio).

-

Inert atmosphere setup (Nitrogen or Argon).

Procedure:

-

Reaction Setup:

-

To a reaction vial under an inert atmosphere, add the dried resin-bound aryltrifluoroborate (1.0 eq).

-

Add the aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

-

Add the base (3.0 eq). Cesium carbonate is often more effective for less reactive aryl halides.

-

Add the degassed solvent system (Toluene/H₂O). The water is essential for the activation of the trifluoroborate.

-

-

Reaction Execution:

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots of the solution phase and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

-

Product Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the resin and collect the filtrate. The desired biaryl product is now in the solution phase.

-

Wash the resin with an appropriate solvent (e.g., ethyl acetate or DCM) (3 x 5 mL) and combine the washings with the filtrate.

-

The combined organic solution can now be washed, dried, and concentrated in vacuo. The crude product is then purified by standard methods such as column chromatography.

-

| Parameter | Typical Conditions | Rationale / Causality |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | RuPhos, SPhos, XPhos | Bulky, electron-rich phosphine ligands that promote reductive elimination and stabilize the catalytic species.[7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the trifluoroborate salt for transmetalation.[7] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system where water aids in the hydrolysis/activation of the BF₃ moiety. |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step. |

| Table 2. Optimized Conditions for Solid-Phase Suzuki-Miyaura Coupling. |

Applications in Combinatorial Chemistry & Drug Discovery

The true utility of this solid-phase methodology is realized in the context of combinatorial chemistry for the generation of compound libraries.[11] The robustness of the resin-bound aryltrifluoroborate allows for its use in parallel synthesis or "split-and-pool" workflows to rapidly generate thousands of distinct molecules.

Diagram 2. Split-and-pool synthesis strategy using resin-bound aryltrifluoroborates.

This approach is particularly valuable for:

-

Lead Optimization: Systematically modifying a biaryl core to explore structure-activity relationships (SAR).

-

Fragment-Based Discovery: Synthesizing libraries of small biaryl fragments for screening against biological targets.

-